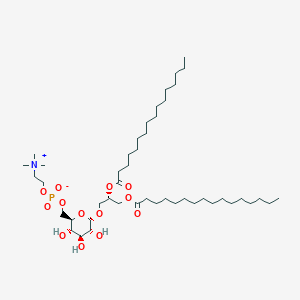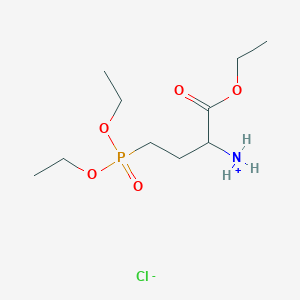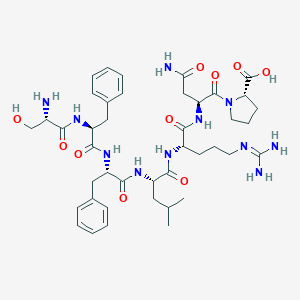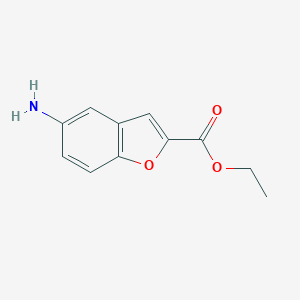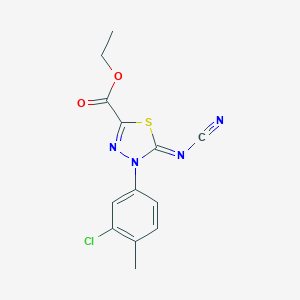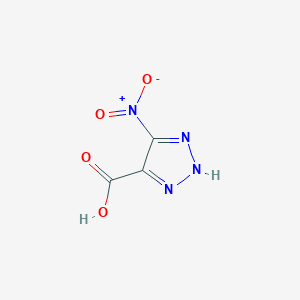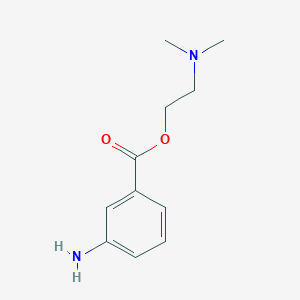
2-(Dimethylamino)ethyl 3-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 3-aminobenzoate, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine works by blocking nerve signals in the body, numbing the area where it is applied. In
Mechanism Of Action
Benzocaine works by blocking the sodium channels in nerve cells, preventing the transmission of nerve signals. This results in a numbing effect in the area where it is applied.
Biochemical And Physiological Effects
Benzocaine has been shown to have a low toxicity and is generally considered safe for use in medical and dental procedures. However, prolonged use or high doses can lead to side effects such as methemoglobinemia, a condition where the blood is unable to transport oxygen effectively. Benzocaine has also been associated with allergic reactions and skin irritation.
Advantages And Limitations For Lab Experiments
Benzocaine is commonly used in lab experiments as a local anesthetic for animals. It is preferred over other local anesthetics such as lidocaine because it has a longer duration of action and does not affect the cardiovascular system. However, 2-(Dimethylamino)ethyl 3-aminobenzoate can interfere with certain biochemical assays and should be used with caution in experiments where its presence could affect the results.
Future Directions
There are several potential future directions for research on 2-(Dimethylamino)ethyl 3-aminobenzoate. One area of interest is its potential use in treating chronic pain and neuropathic pain. Benzocaine has been shown to be effective in animal models of these conditions, and further research could lead to the development of new treatments for patients. Another area of interest is the development of new formulations of 2-(Dimethylamino)ethyl 3-aminobenzoate that are more effective and have fewer side effects. Finally, research could focus on the mechanism of action of 2-(Dimethylamino)ethyl 3-aminobenzoate and how it interacts with nerve cells, which could lead to a better understanding of pain pathways in the body.
Synthesis Methods
Benzocaine can be synthesized by reacting p-aminobenzoic acid with ethanol and dimethylaminoethanol in the presence of hydrochloric acid. The reaction produces 2-(Dimethylamino)ethyl 3-aminobenzoate and water as byproducts. The purity of 2-(Dimethylamino)ethyl 3-aminobenzoate can be increased by recrystallization from hot water.
Scientific Research Applications
Benzocaine is widely used as a local anesthetic in medical and dental procedures. It is also used in over-the-counter products such as throat lozenges, cough drops, and topical creams for pain relief. Benzocaine has been studied for its potential use in treating conditions such as chronic pain, neuropathic pain, and migraine headaches.
properties
CAS RN |
141998-47-2 |
|---|---|
Product Name |
2-(Dimethylamino)ethyl 3-aminobenzoate |
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3-aminobenzoate |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)6-7-15-11(14)9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3 |
InChI Key |
FASGLKUAWBYRMU-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1=CC(=CC=C1)N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC(=CC=C1)N |
synonyms |
Benzoic acid, 3-amino-, 2-(dimethylamino)ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)

